METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE
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Overview
Description
METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydrofuran, featuring two methoxy groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl tetrahydro-2,5-dimethoxyfuroate typically involves the reaction of 2,5-dimethoxyfuran with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods: In an industrial setting, the production of methyl tetrahydro-2,5-dimethoxyfuroate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
METHYLTETRAHYDRO-2,5-DIMETHOXY-2-FURANCARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl tetrahydro-2,5-dimethoxyfuroate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group at the 2-position, used as a solvent and in organometallic chemistry.
Tetrahydrofuran: A parent compound used widely as a solvent in organic synthesis.
Properties
Molecular Formula |
C8H14O5 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2,5-dimethoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h6H,4-5H2,1-3H3 |
InChI Key |
YUDUYCUJCQMCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(O1)(C(=O)OC)OC |
Origin of Product |
United States |
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